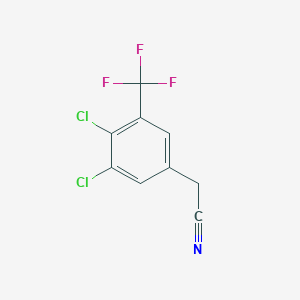
3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile is a chemical compound with the molecular formula C9H4Cl2F3N and a molecular weight of 254.04 g/mol . It is characterized by the presence of dichloro and trifluoromethyl groups attached to a phenylacetonitrile core. This compound is primarily used in various chemical synthesis processes and has significant applications in scientific research.
準備方法
The synthesis of 3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzyl chloride and trifluoromethyl iodide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Reaction Steps:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases, solvents like DMF or acetonitrile, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry: It serves as a building block in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
類似化合物との比較
3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile can be compared with similar compounds such as:
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound has similar structural features but differs in the position of the chlorine and trifluoromethyl groups, leading to different chemical and biological properties.
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Another related compound with distinct applications in medicinal chemistry and agrochemicals.
生物活性
3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H6Cl2F3N
- Molecular Weight : 260.06 g/mol
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | White to light yellow solid |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which contributes to its pharmacological effects. This compound has shown potential in inhibiting certain enzymes and receptors involved in disease processes.
Pharmacological Properties
- Anticancer Activity : Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency against cancer cell lines. For instance, similar compounds have demonstrated significant inhibition of tumor growth in preclinical models.
- Neuroprotective Effects : Some studies suggest that derivatives of this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
- Antimicrobial Activity : The compound has been evaluated for antimicrobial properties, with preliminary results showing effectiveness against various bacterial strains.
Case Studies
- Study on Anticancer Effects :
- Neuroprotective Mechanisms :
-
Antimicrobial Studies :
- In vitro studies have shown that the compound displays activity against Gram-positive bacteria, indicating its potential use as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound | Biological Activity | Notes |
|---|---|---|
| 2-(Trifluoromethyl)phenylacetonitrile | Moderate anticancer activity | Lacks chlorine substitution |
| 4-Chloro-3-trifluoromethylphenylacetonitrile | Enhanced neuroprotective effects | Different substitution pattern |
| 3-Trifluoromethylbenzylacetonitrile | Antimicrobial properties | Similar structure but different functional groups |
特性
IUPAC Name |
2-[3,4-dichloro-5-(trifluoromethyl)phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F3N/c10-7-4-5(1-2-15)3-6(8(7)11)9(12,13)14/h3-4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMPMRZMPUAPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














